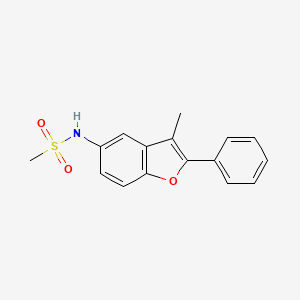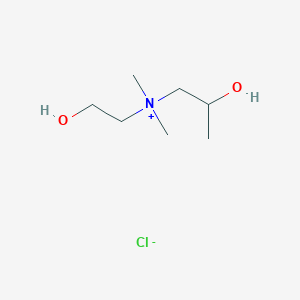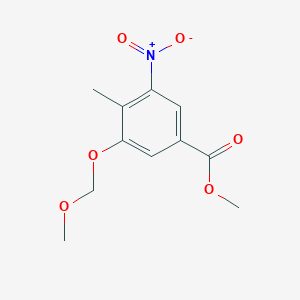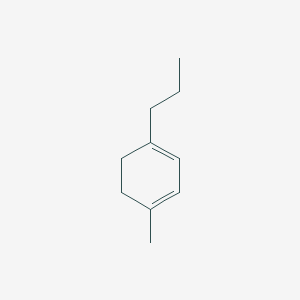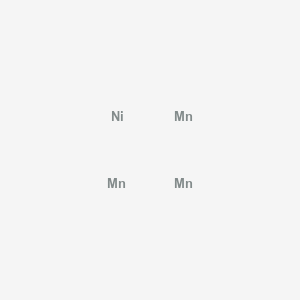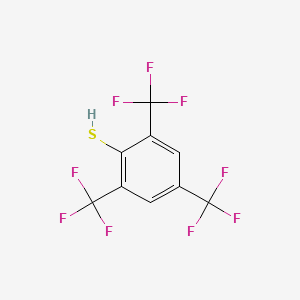
Benzenethiol, 2,4,6-tris(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenethiol, 2,4,6-tris(trifluoromethyl)- is an organosulfur compound characterized by the presence of three trifluoromethyl groups attached to a benzene ring, along with a thiol group. This compound is known for its unique chemical properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2,4,6-tris(trifluoromethyl)- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane mixture. This reaction forms 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then further reacted to introduce the thiol group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2,4,6-tris(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
Benzenethiol, 2,4,6-tris(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenethiol, 2,4,6-tris(trifluoromethyl)- involves its interaction with various molecular targets. The thiol group can form strong bonds with metals and other electrophilic centers, while the trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: Lacks the trifluoromethyl groups, resulting in different chemical properties.
Trifluoromethylbenzene: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness
Benzenethiol, 2,4,6-tris(trifluoromethyl)- is unique due to the combination of the thiol group and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
114071-28-2 |
|---|---|
Molecular Formula |
C9H3F9S |
Molecular Weight |
314.17 g/mol |
IUPAC Name |
2,4,6-tris(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C9H3F9S/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H |
InChI Key |
CUBDAQNIOZEAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)S)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


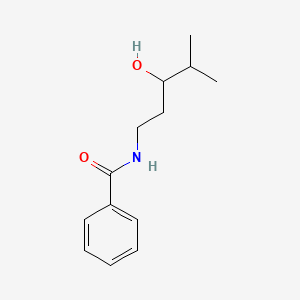
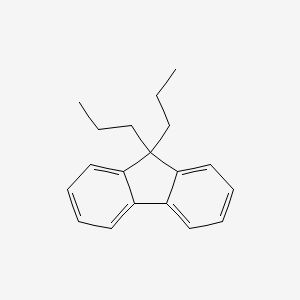
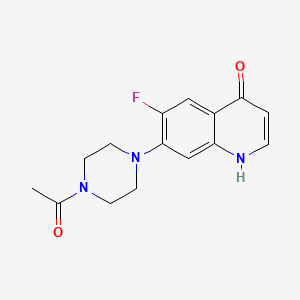
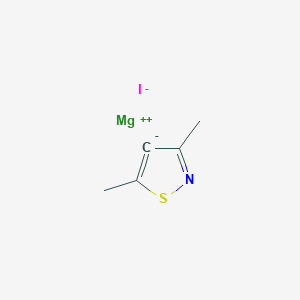
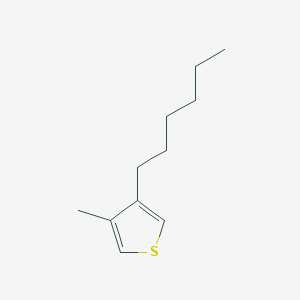
methanone](/img/structure/B14298376.png)
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)

